An In-Depth Technical Guide to 4-tert-butyl-2-chloroquinazoline: Properties, Synthesis, and Characterization
An In-Depth Technical Guide to 4-tert-butyl-2-chloroquinazoline: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its many derivatives, 4-tert-butyl-2-chloroquinazoline stands out as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of a reactive chlorine atom at the 2-position and a bulky tert-butyl group at the 4-position imparts unique chemical and physical properties that are of significant interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and standard characterization methodologies for 4-tert-butyl-2-chloroquinazoline.
Chemical and Physical Properties
Understanding the fundamental physicochemical properties of 4-tert-butyl-2-chloroquinazoline is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and ultimately, its suitability as a building block for more complex molecules.
Structure and Reactivity
The chemical structure of 4-tert-butyl-2-chloroquinazoline is characterized by a fused benzene and pyrimidine ring system. The key functional groups that dictate its reactivity are the chloro group at the 2-position and the tert-butyl group at the 4-position.
Caption: Chemical structure of 4-tert-butyl-2-chloroquinazoline.
The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions, making it a versatile handle for introducing a wide range of functional groups. This reactivity is a cornerstone of its utility in combinatorial chemistry and the generation of compound libraries for high-throughput screening. The bulky tert-butyl group at the 4-position exerts a significant steric influence on the molecule, which can direct the regioselectivity of certain reactions and modulate the biological activity of its derivatives.
Tabulated Physical Properties
While specific experimental data for 4-tert-butyl-2-chloroquinazoline is not widely published, the following table summarizes its key physical properties based on available information and predictions for structurally similar compounds.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₃ClN₂ | Calculated |
| Molecular Weight | 220.70 g/mol | Calculated |
| Appearance | White to yellow powder/crystal | Supplier Data[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Methanol. Insoluble in water. | Predicted based on structure |
Synthesis of 4-tert-butyl-2-chloroquinazoline
The synthesis of 4-tert-butyl-2-chloroquinazoline can be achieved through a multi-step process starting from readily available precursors. The following protocol outlines a general and efficient method.
Caption: Synthetic workflow for 4-tert-butyl-2-chloroquinazoline.
Experimental Protocol
Step 1: Synthesis of 4-tert-butylquinazolin-2(1H)-one (Intermediate)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-tert-butylaniline (1 equivalent) in a suitable solvent such as toluene.
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Reagent Addition: Add urea (1.5 equivalents) and a catalytic amount of a Lewis acid (e.g., zinc chloride).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting material, and dry under vacuum to yield 4-tert-butylquinazolin-2(1H)-one.
Step 2: Synthesis of 4-tert-butyl-2-chloroquinazoline (Final Product)
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-tert-butylquinazolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
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Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction mixture should become a clear solution. Monitor the reaction progress by TLC.
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Work-up and Isolation: After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Filter the solid, wash thoroughly with water to remove any residual acid, and then with a cold solvent like ethanol. Dry the product under vacuum to obtain 4-tert-butyl-2-chloroquinazoline.
Characterization and Quality Control
Rigorous characterization is imperative to confirm the identity and purity of the synthesized 4-tert-butyl-2-chloroquinazoline. The following spectroscopic and analytical techniques are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
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Expected Signals:
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Aromatic protons on the quinazoline ring are expected to appear in the downfield region (δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern.
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A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed in the upfield region (typically around δ 1.3-1.5 ppm).
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¹³C NMR Spectroscopy:
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Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR.
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Expected Signals:
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Aromatic carbons will resonate in the range of δ 120-160 ppm.
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The carbon attached to the chlorine atom (C2) will be significantly deshielded.
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The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region (δ 30-40 ppm and δ 25-35 ppm, respectively).
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Infrared (IR) Spectroscopy
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Sample Preparation: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Expected Absorptions:
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C-H stretching vibrations of the aromatic ring and the tert-butyl group will be observed around 2900-3100 cm⁻¹.
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C=N and C=C stretching vibrations of the quinazoline ring will appear in the 1500-1650 cm⁻¹ region.
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A characteristic C-Cl stretching absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹.
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Mass Spectrometry (MS)
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Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
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Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (220.70 g/mol ).
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Isotopic Pattern: Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak should be observed, which is a characteristic signature for a monochlorinated compound.
Purity Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) can be employed. The purity is determined by the area percentage of the main peak in the chromatogram.
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Melting Point: A sharp melting point range is indicative of a pure crystalline compound.
Applications in Drug Discovery
4-tert-butyl-2-chloroquinazoline serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The reactivity of the 2-chloro substituent allows for the introduction of various amine, alcohol, and thiol-containing fragments through nucleophilic substitution reactions. This has led to the development of compounds with diverse pharmacological profiles, including but not limited to:
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Kinase Inhibitors: The quinazoline core is a well-established scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology.
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Antimicrobial Agents: Derivatives of 4-tert-butyl-2-chloroquinazoline have shown promising activity against a range of bacterial and fungal pathogens.[2]
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Central Nervous System (CNS) Active Agents: The lipophilic nature of the tert-butyl group can enhance blood-brain barrier penetration, making its derivatives potential candidates for treating CNS disorders.
Conclusion
4-tert-butyl-2-chloroquinazoline is a valuable and versatile chemical entity for researchers engaged in drug discovery and medicinal chemistry. Its unique combination of a reactive chloro group and a sterically demanding tert-butyl group provides a platform for the synthesis of diverse and novel molecular architectures. The detailed protocols for its synthesis and characterization provided in this guide are intended to facilitate its use and accelerate the discovery of new therapeutic agents. As with any chemical synthesis and characterization, adherence to proper laboratory safety practices is paramount.
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